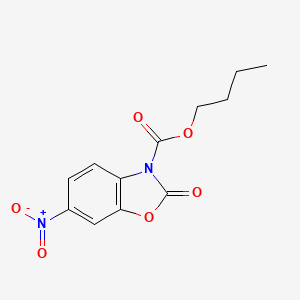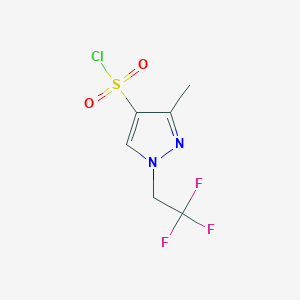![molecular formula C26H20BNO2 B11710586 {4-[(Naphthalen-1-yl)(naphthalen-2-yl)amino]phenyl}boronic acid](/img/structure/B11710586.png)
{4-[(Naphthalen-1-yl)(naphthalen-2-yl)amino]phenyl}boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-[(Naphthalen-1-yl)(naphthalen-2-yl)amino]phenyl}boronic acid is an organic compound with the molecular formula C22H18BNO2. This compound is characterized by the presence of boronic acid and naphthalene groups, making it a valuable intermediate in organic synthesis and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(Naphthalen-1-yl)(naphthalen-2-yl)amino]phenyl}boronic acid typically involves the reaction of N-(4-bromophenyl)-N-phenyl-1-naphthylamine with triisopropyl borate in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
{4-[(Naphthalen-1-yl)(naphthalen-2-yl)amino]phenyl}boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions, particularly in the presence of halogens or other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Aplicaciones Científicas De Investigación
{4-[(Naphthalen-1-yl)(naphthalen-2-yl)amino]phenyl}boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound is studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or diagnostic tool.
Industry: It is used in the production of advanced materials, such as polymers and electronic components.
Mecanismo De Acción
The mechanism of action of {4-[(Naphthalen-1-yl)(naphthalen-2-yl)amino]phenyl}boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The naphthalene groups contribute to the compound’s stability and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Naphthyl)phenylboronic acid: Similar in structure but with different substitution patterns on the naphthalene ring.
4-(1-Naphthyl)phenylboronic acid: Another similar compound with a different naphthalene substitution.
Naphthopyrans: Compounds with similar photochromic properties but different core structures.
Uniqueness
{4-[(Naphthalen-1-yl)(naphthalen-2-yl)amino]phenyl}boronic acid is unique due to its specific combination of boronic acid and naphthalene groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C26H20BNO2 |
|---|---|
Peso molecular |
389.3 g/mol |
Nombre IUPAC |
[4-[naphthalen-1-yl(naphthalen-2-yl)amino]phenyl]boronic acid |
InChI |
InChI=1S/C26H20BNO2/c29-27(30)22-13-16-23(17-14-22)28(24-15-12-19-6-1-2-8-21(19)18-24)26-11-5-9-20-7-3-4-10-25(20)26/h1-18,29-30H |
Clave InChI |
VBWQGYRISHBGSI-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)N(C2=CC3=CC=CC=C3C=C2)C4=CC=CC5=CC=CC=C54)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{(1E)-1-(4-fluorophenyl)-3-[(4-methylphenyl)amino]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11710507.png)
![4-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B11710511.png)



![N'~1~-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~4~-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide](/img/structure/B11710544.png)
![Diethyl [2,2,2-trichloro-1-(2-methylpropanamido)ethyl]phosphonate](/img/structure/B11710549.png)
![4-[(1E)-2-{4-[(1E)-2-[4-(Dioctylamino)phenyl]diazen-1-YL]phenyl}diazen-1-YL]-N,N-dioctylaniline](/img/structure/B11710564.png)
![3,4-Dimethoxy-N-(2,2,2-trichloro-1-{[(2,4,6-trichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11710572.png)

![4-[5-(4-Pentylphenyl)pyridin-2-yl]benzonitrile](/img/structure/B11710579.png)

![(1E)-1-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11710593.png)

